2-Acétyl-1,2,3,4-tétrahydroisoquinoléin-7-amine

Vue d'ensemble

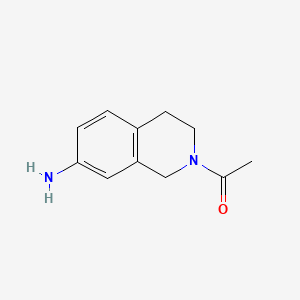

Description

2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a chemical compound with the molecular formula C11H14N2O. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine has been investigated for its potential therapeutic applications:

- Neuroprotective Effects : Research indicates that this compound may protect against neurotoxins such as MPTP, which is associated with Parkinson's disease. Studies have shown that related tetrahydroisoquinoline derivatives can reduce oxidative stress in neuronal cell cultures, suggesting a protective role against neurodegeneration .

- Anticonvulsant Properties : Some derivatives exhibit anticonvulsant activity by blocking dopamine D2 receptors. This property is significant for developing treatments for epilepsy and other seizure disorders .

The compound interacts with various neurotransmitter systems in the central nervous system (CNS):

- Dopamine and Serotonin Modulation : Preliminary studies suggest that it may modulate these receptors, which play crucial roles in mood regulation and neuroprotection.

Industrial Applications

In addition to its medicinal uses, 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine serves as an intermediate in the synthesis of more complex molecules in pharmaceutical development and agrochemicals .

Neuroprotective Studies

A notable study evaluated various tetrahydroisoquinoline derivatives against oxidative stress in neuronal cultures. Results indicated that compounds similar to 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine significantly reduced cell death induced by oxidative agents .

Anticonvulsant Activity

Research focusing on disubstituted tetrahydroisoquinolines revealed strong protective effects against seizures in rodent models. This highlights the therapeutic potential of these compounds in treating seizure disorders.

Contractile Activity Evaluation

In vitro assays showed that specific substituted tetrahydroisoquinolines could induce contractions similar to known gastrointestinal motility agents. This suggests potential applications for developing new treatments for digestive disorders .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. The reaction involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. For example, the reaction of 2-aminobenzylamine with acetaldehyde under acidic conditions can yield 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Pictet-Spengler reaction remains a viable method for large-scale synthesis, given its efficiency and the availability of starting materials.

Analyse Des Réactions Chimiques

Types of Reactions

2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated tetrahydroisoquinoline derivatives.

Mécanisme D'action

The mechanism of action of 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine involves its interaction with various molecular targets. It is believed to exert its effects by modulating neurotransmitter systems in the brain, which can lead to neuroprotective outcomes. The exact pathways and molecular targets are still under investigation, but it is thought to influence dopamine and serotonin receptors .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.

2-Methyl-1,2,3,4-tetrahydroisoquinoline: A methylated derivative with distinct biological activities.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A dimethoxy derivative known for its neuroprotective properties.

Uniqueness

2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine is unique due to its acetyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other tetrahydroisoquinoline derivatives and contributes to its potential therapeutic applications .

Activité Biologique

Overview

2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound's molecular formula is C11H14N2O, and it features an acetyl group that significantly influences its biological reactivity and activity. The compound is synthesized primarily through the Pictet-Spengler reaction, a method known for constructing tetrahydroisoquinoline derivatives from aromatic aldehydes and amines under acidic conditions.

The biological activity of 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine is attributed to its interaction with various neurotransmitter systems in the central nervous system (CNS). It is believed to modulate dopamine and serotonin receptors, which are crucial for regulating mood, cognition, and neuroprotection. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that this compound may exhibit neuroprotective effects against neurodegenerative diseases .

Neuroprotective Effects

Research indicates that derivatives of tetrahydroisoquinolines, including 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine, show promise as neuroprotective agents. For instance:

- Neuroprotection Against Neurotoxins : Studies on related compounds have demonstrated their ability to counteract the neurotoxic effects of substances like MPTP (a neurotoxin associated with Parkinson's disease), suggesting potential applications in treating neurodegenerative disorders .

- Anticonvulsant Properties : Some tetrahydroisoquinoline derivatives have been shown to possess anticonvulsant properties by blocking dopamine D2 receptors and exhibiting a favorable safety profile in animal models .

Contractile Activity

In vitro studies have demonstrated that certain substituted tetrahydroisoquinolines can exhibit contractile activity on smooth muscle preparations. This suggests potential applications in gastrointestinal motility disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Parent compound | Neuroprotective effects; interacts with neurotransmitter systems |

| 2-Methyl-1,2,3,4-tetrahydroisoquinoline | Methylated derivative | Distinct biological activities; potential in CNS disorders |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Dimethoxy derivative | Known for neuroprotective properties |

The acetyl group in 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine distinguishes it from other derivatives by enhancing its reactivity and potentially broadening its therapeutic applications.

Case Studies and Research Findings

- Neuroprotective Studies : A study evaluated the neuroprotective effects of various tetrahydroisoquinoline derivatives against oxidative stress in neuronal cell cultures. Results indicated that compounds similar to 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine significantly reduced cell death induced by oxidative agents .

- Anticonvulsant Activity : Another research project focused on synthesizing disubstituted tetrahydroisoquinolines and assessing their anticonvulsant properties. The findings revealed that certain derivatives exhibited strong protective effects against seizures in rodent models .

- Contractile Activity Evaluation : In vitro assays on smooth muscle preparations showed that specific substituted tetrahydroisoquinolines could induce contractions similar to known gastrointestinal motility agents. This opens avenues for developing new treatments for digestive disorders .

Propriétés

IUPAC Name |

1-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8(14)13-5-4-9-2-3-11(12)6-10(9)7-13/h2-3,6H,4-5,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVFMJLNNGXNSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20510474 | |

| Record name | 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81885-67-8 | |

| Record name | 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.